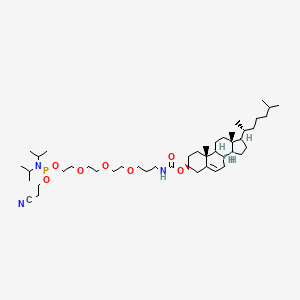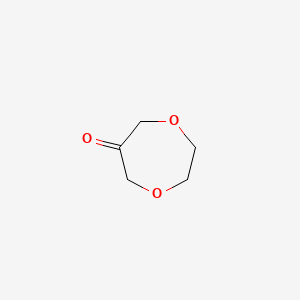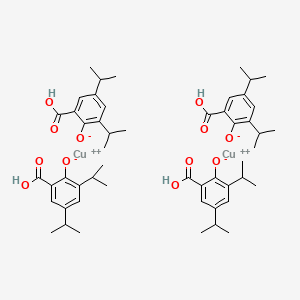
5'-Cholesteryl-TEG PhosphoraMidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Cholesteryl-TEG PhosphoraMidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is designed to enhance the cellular uptake of oligonucleotides by incorporating a cholesterol moiety, which increases the lipophilicity of the molecule. This compound is particularly useful in therapeutic applications, such as antisense and siRNA studies, due to its ability to improve membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cholesteryl-TEG PhosphoraMidite involves the conjugation of cholesterol to a triethylene glycol (TEG) spacer, followed by the attachment of a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of acetonitrile as a solvent. A coupling time of 3 minutes with tetrazole as an activator is optimal for this synthesis .
Industrial Production Methods
In industrial settings, the production of 5’-Cholesteryl-TEG PhosphoraMidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a freezer at temperatures ranging from -10 to -30°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-Cholesteryl-TEG PhosphoraMidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with hydroxyl groups on oligonucleotides to form phosphite triesters. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Common Reagents and Conditions
Reagents: Tetrazole, anhydrous acetonitrile
Conditions: Anhydrous environment, coupling time of 3 minutes
Major Products Formed
The major product formed from these reactions is a cholesteryl-modified oligonucleotide, which exhibits enhanced cellular uptake and improved therapeutic efficacy .
Scientific Research Applications
5’-Cholesteryl-TEG PhosphoraMidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Enhances the delivery and uptake of oligonucleotides in cellular studies.
Medicine: Employed in the development of therapeutic oligonucleotides for gene silencing and antisense therapies.
Industry: Utilized in the production of oligonucleotide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-Cholesteryl-TEG PhosphoraMidite involves the enhancement of cellular uptake of oligonucleotides. The cholesterol moiety increases the lipophilicity of the oligonucleotide, allowing it to more easily permeate cell membranes. This improved permeability facilitates the delivery of the oligonucleotide to its target site within the cell, thereby enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5’-Cholesterol-CE Phosphoramidite
- Cholesterol-tetraethylene glycol CE-phosphoramidite
- 3’-Cholesteryl-TEG CPG
Uniqueness
5’-Cholesteryl-TEG PhosphoraMidite is unique due to its triethylene glycol spacer, which provides maximum solubility and ease of use in oligonucleotide synthesis. Unlike some other cholesterol-modified phosphoramidites, it does not require trityl protection, simplifying the purification process .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82N3O7P/c1-34(2)13-10-14-37(7)41-17-18-42-40-16-15-38-33-39(19-21-45(38,8)43(40)20-22-46(41,42)9)56-44(50)48-24-12-25-51-27-28-52-29-30-53-31-32-55-57(54-26-11-23-47)49(35(3)4)36(5)6/h15,34-37,39-43H,10-14,16-22,24-33H2,1-9H3,(H,48,50)/t37-,39+,40+,41-,42+,43+,45+,46-,57?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYNNLTICMGJD-CYNTUAGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82N3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

